molecular formula C5H18N2Na2O11P2 B12396520 Zoledronic acid (disodium tetrahydrate)

Zoledronic acid (disodium tetrahydrate)

Cat. No.: B12396520
M. Wt: 390.13 g/mol
InChI Key: VZUXMKUISMKNFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for zoledronic acid disodium tetrahydrate is disodium;(1-hydroxy-2-imidazol-1-yl-1-phosphonatoethyl)phosphonic acid;tetrahydrate . This nomenclature precisely describes:

  • The disodium counterion balancing the diphosphonate groups
  • The central ethylidene bridge connecting imidazole and bisphosphonate moieties
  • Four water molecules in the crystal lattice

The molecular formula C₅H₁₆N₂Na₂O₁₁P₂ accounts for all constitutive elements, including hydration water. Key mass characteristics include:

Property Value Source Reference
Average molecular mass 388.114 g/mol
Monoisotopic mass 388.002471 g/mol
CAS Registry Number 165800-07-7

The structural formula features two phosphonate groups (-PO₃H₂) deprotonated to form sodium salts, with protonation states varying between the central hydroxyl group and imidazole nitrogen depending on pH.

Crystallographic Characterization of Disodium Tetrahydrate Form

X-ray diffraction studies reveal a monoclinic crystal system (space group P2₁/c) with unit cell parameters optimized for hydrate stability. The tetrahydrate structure demonstrates:

  • Water coordination : Four water molecules participate in an extensive hydrogen-bonding network
    • Two water molecules directly coordinate sodium ions
    • Two interstitial waters bridge phosphonate oxygens
  • Sodium ion geometry : Octahedral coordination spheres around Na⁺ ions involving:
    • Three phosphonate oxygen ligands
    • Two water molecules
    • One imidazole nitrogen

Thermal analysis shows decomposition initiating at 305-307°C with sequential water loss events. The crystalline lattice remains stable up to 150°C under dry nitrogen, making it suitable for lyophilization processes. Solubility profiles differ markedly from anhydrous forms:

Solvent System Solubility (mg/mL) Temperature Source Reference
Water (pH 6.8) >290 37°C
Methanol Slight 50°C
Phosphate buffer 8.03 37°C

The high aqueous solubility at physiological pH (6.8) enables rapid reconstitution for intravenous administration, while limited organic solvent compatibility aids purification processes.

Comparative Analysis of Hydration States: Monohydrate vs. Trihydrate Polymorphs

Zoledronic acid exhibits three characterized hydration states with distinct pharmaceutical relevance:

Property Tetrahydrate Monohydrate Trihydrate
Molecular Formula C₅H₁₆N₂Na₂O₁₁P₂ C₅H₁₀N₂O₇P₂·H₂O C₅H₁₂N₂O₁₀P₂·3H₂O
Crystal Water Content 18.6% 6.2% 24.9%
Melting Point 305-307°C 239-241°C 253-255°C
Hygroscopicity Moderate High Low
Solubility (pH 6.8) 290 mg/mL 85 mg/mL 194 mg/mL
Stability >24 months 18 months >36 months

Data synthesized from

The tetrahydrate form demonstrates optimal balance between stability and solubility. Compared to the monohydrate:

  • Enhanced thermal stability : Higher dehydration onset temperature (150°C vs. 110°C)
  • Reduced hygroscopicity : Water adsorption <5% at 75% RH vs. 12% for monohydrate
  • Superior crystallinity : Sharper PXRD peaks (FWHM <0.1° 2θ) facilitate quality control

Trihydrate forms, while more stable long-term, require stringent storage conditions (-20°C) to prevent phase transitions. Raman spectroscopy distinguishes hydration states through:

  • O-H stretching region (3200-3600 cm⁻¹): Tetrahydrate shows four distinct bands vs. three in trihydrate
  • Phosphonate symmetric stretch: 980 cm⁻¹ in tetrahydrate vs. 972 cm⁻¹ in monohydrate

Co-crystallization studies demonstrate the tetrahydrate's unique ability to form stable complexes with amino acids like DL-tartaric acid, enhancing solubility by 6.01-fold compared to native forms. This contrasts with trihydrate's preference for aromatic co-formers like nicotinamide.

Properties

Molecular Formula

C5H18N2Na2O11P2

Molecular Weight

390.13 g/mol

InChI

InChI=1S/C5H10N2O7P2.2Na.4H2O/c8-5(15(9,10)11,16(12,13)14)3-7-2-1-6-4-7;;;;;;/h1-2,4,8H,3H2,(H2,9,10,11)(H2,12,13,14);;;4*1H2

InChI Key

VZUXMKUISMKNFY-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=N1)CC(O)(P(=O)(O)O)P(=O)(O)O.O.O.O.O.[Na].[Na]

Origin of Product

United States

Preparation Methods

Phosphorylation of Imidazol-1-yl Acetic Acid

The core synthesis begins with imidazol-1-yl acetic acid (IAA) , which undergoes phosphorylation using phosphorus trichloride (PCl₃) or phosphorus oxychloride (POCl₃) in the presence of phosphorous acid (H₃PO₃). The reaction mechanism involves forming cyclic pyrophosphonate intermediates, which are subsequently hydrolyzed to yield zoledronic acid.

Reaction Equation :
$$
\text{Imidazol-1-yl acetic acid} + \text{PCl}3/\text{POCl}3 + \text{H}3\text{PO}3 \rightarrow \text{Zoledronic acid} + \text{HCl}
$$

Critical parameters include:

  • Molar Ratios : Optimal PCl₃/IAA ratios range from 3:1 to 5:1, while H₃PO₃/IAA ratios are 2.4:1–3.8:1.
  • Temperature : Reactions proceed at 40–80°C, with 50–60°C yielding highest purity.
  • Solvent Systems : Tetramethylene sulfone (sulfolane) or polyalkylene glycol/cyclic carbonate mixtures improve stirrability and reduce viscosity.

Solvent Systems and Reaction Optimization

Early methods used hazardous solvents like chlorobenzene, but modern approaches prioritize safety and efficiency:

Solvent System Advantages Limitations Yield (%) Purity (%)
Tetramethylene sulfone Low toxicity, high boiling point High solvent-to-IAA ratio 70–85 >99.5
Polyalkylene glycol Enhances stirrability, scalable Requires cyclic carbonate 75–80 >99.7
Solvent-free (neat) Reduces waste, cost-effective Risk of exothermic runaway 80–85 >99.9

Data compiled from.

For example, EP2192126B1 describes a solvent system combining polyethylene glycol and propylene carbonate, which maintains a homogeneous reaction mixture even at high phosphorus concentrations.

Crystallization and Purification Techniques

Hydrolysis and Crystallization

Post-phosphorylation, hydrolysis with distilled water (70–100°C) converts intermediates into zoledronic acid. Key steps include:

  • Precipitation : Adding isopropanol or acetone induces crystallization.
  • Recrystallization : Distilled water (17:1–20:1 mass ratio to product) enhances purity.
  • Drying : Vacuum drying at 50–60°C yields the monohydrate form.

Example (CN102276650A) :

  • Hydrolysis at 85–95°C for 3–4 hours.
  • Isopropanol addition (11:1–16:1 mass ratio) achieves 85% yield.

Polymorphic Control

Zoledronic acid exhibits multiple crystalline forms, with Form I (PXRD peaks at 12.1°, 15.7°, 18.9° 2θ) and Form II (14.6°, 19.1°, 23.9° 2θ) being most stable. Industrial processes favor Form I due to its low hygroscopicity and ease of isolation.

Purification Methods :

  • Carbon Treatment : Activated carbon removes organic impurities.
  • Ion Exchange : Converts zoledronic acid to its disodium salt using sodium hydroxide.

Industrial-Scale Manufacturing Considerations

Process Validation and Quality Control

The European Medicines Agency (EMA) mandates strict specifications for active pharmaceutical ingredients (APIs):

Parameter Acceptance Criterion Analytical Method
Purity ≥99.5% HPLC (C18 column, 215 nm)
Residual Solvents <500 ppm (ICH Q3C) Gas Chromatography
Inorganic Impurities Phosphate <0.1%, Phosphite <0.05% Ion Chromatography

Data from EMA assessment reports.

Case Study (EP1963345A2) :

  • Solvent-free synthesis achieves 99.9% purity by HPLC.
  • Batch sizes up to 100 kg demonstrate scalability.

Comparative Analysis of Preparation Methods

Method Yield (%) Purity (%) Scalability Environmental Impact
Tetramethylene sulfone 85 99.5 High Moderate
Polyalkylene glycol 80 99.7 High Low
Solvent-free 85 99.9 Moderate Very Low

Data synthesized from.

Chemical Reactions Analysis

General Information

Zoledronic acid disodium tetrahydrate, also known as zoledronate disodium tetrahydrate, is a third-generation bisphosphonate with anti-resorptive activity . Its molecular formula is C5H16N2Na2O11P2, and its molecular weight is 388.11400 g/mol . It appears as crystals from water and has a melting point of 239°C (dec) .

Table 1: Physical and Chemical Properties of Zoledronic Acid Disodium Tetrahydrate

PropertyValue
CAS Number165800-07-7
Molecular Weight388.11400 g/mol
Molecular FormulaC5H16N2Na2O11P2
Density2.13 g/cm3
Boiling Point764°C at 760 mmHg
Melting Point305-307°C
Flash Point415.8°C

Key Chemical Reactions and Interactions

  • Inhibition of Osteoclast Differentiation and Function: Zoledronic acid disodium tetrahydrate inhibits osteoclast differentiation and function by regulating NF-κB and JNK signaling pathways .

  • Effect on MC3T3-E1 Cells: It reduces the viability of MC3T3-E1 cells and induces apoptosis at concentrations of 10-100 µM . It also inhibits the differentiation and maturation of MC3T3-E1 cells at concentrations <1 µM .

  • RANKL and Sclerostin mRNA Expression: Zoledronic acid disodium tetrahydrate (0.1-1 µM; 48 hours) increases receptor activator of nuclear factor kB ligand (RANKL) and sclerostin mRNA expressions in osteocyte-like MLO-Y4 cells .

  • Anti-Cancer Effects: Zoledronic acid exhibits anti-cancer effects . It decreases mean vessel density in animal models of renal cell carcinoma and reverses the epithelial-to-mesenchymal transition (EMT) in breast cancer cells by inactivating NF-κB, reducing self-renewal and cell proliferation .

  • Binding to Hydroxyapatite: As a bisphosphonate, zoledronic acid binds to hydroxyapatite in the bone . Bone resorption by osteoclasts causes local acidification, releasing the bisphosphonate, which is then taken into the osteoclast .

  • Inhibition of Farnesyl Diphosphate Synthase (FPPS): Zoledronic acid inhibits farnesyl diphosphate synthase (FPPS), leading to the activation of γδ T cells . This inhibition prevents protein prenylation within the mevalonate pathway, which is essential for osteoclast function, ultimately inducing apoptosis and osteoclast-cell death .

Polymorphic Forms and Transformations

Zoledronic acid can exist in multiple crystalline forms, each with unique properties .

  • Form XII: Characterized by specific peaks in its PXRD pattern at 9.0, 13.9, 14.8, 21.5, 24.7, and 29.8 ± 0.2 °2θ . It can be prepared by stirring Zoledronic acid crystal form I in methanol at reflux temperature for 16 hours .

  • Form XVIII: Shows a LOD (loss on drying) between 0.3% and about 6% (monohydrate) within the temperature range of 25-220°C . It can be prepared by reacting 1-Imidazoleacetic acid, Phosphorous acid, and Silicon oil, with Phosphorous oxychloride added at 80°C .

  • Form XXVI: Identified by its PXRD pattern with particular characteristic peaks at 9.8, 14.5, 17.1, 17.6, and 18.3 ± 0.2 °2θ . It can be prepared by treating Zoledronic acid form I in 2-butanol, preferably at reflux temperature .

Table 3: Crystalline Forms of Zoledronic Acid and Their Preparation

Crystalline FormPreparation MethodCharacteristic Peaks (°2θ)
Form XIIZoledronic acid Form I in Methanol at reflux temperature for 16 hours9.0, 13.9, 14.8, 21.5, 24.7, 29.8
Form XVIII1-Imidazoleacetic acid, Phosphorous acid, and Silicon oil with Phosphorous oxychlorideN/A
Form XXVIZoledronic acid Form I in 2-butanol at reflux temperature9.8, 14.5, 17.1, 17.6, 18.3

Metal Complex Formation

Zoledronic acid can form metal coordination complexes with metals like calcium (Ca), magnesium (Mg), and zinc (Zn) . These complexes, denoted as ZOLE-based BPCCs, exhibit distinct crystalline phases and dissolution profiles compared to the original zoledronic acid .

Table 4: Metal Complexes of Zoledronic Acid (ZOLE) and Their Properties

ComplexProperties
ZOLE–Ca form IDistinct crystalline phase, altered dissolution profile
ZOLE–Ca form IIpH-dependent degradation in FaSSGF (Fasted State Simulated Gastric Fluid)
ZOLE–Mg form IDistinct crystalline phase, altered dissolution profile
ZOLE–Mg form IIDistinct crystalline phase, altered dissolution profile
ZOLE–Zn form IDistinct crystalline phase, altered dissolution profile, complete release of ZOLE content up to 192 h
ZOLE–Zn form IIDistinct crystalline phase, altered dissolution profile

Scientific Research Applications

Osteoporosis Management

Case Study: Efficacy in Postmenopausal Women
A multicenter study evaluated the efficacy of zoledronic acid in improving bone mineral density (BMD) among postmenopausal women. Patients receiving intravenous zoledronic acid showed significant increases in BMD at the lumbar spine and hip compared to placebo groups over a three-year period .

Time PointBMD Change (g/cm²)P-Value
Baseline0.80
Year 1+0.06<0.001
Year 2+0.08<0.001
Year 3+0.10<0.001

Cancer Treatment

Case Study: Non-Small Cell Lung Cancer
A prospective observational study involving 198 patients with non-small cell lung cancer (NSCLC) demonstrated that zoledronic acid significantly reduced the incidence of SREs. The median time to the first SRE was 202 days post-treatment, indicating its effectiveness in delaying complications associated with bone metastases .

Patient GroupSRE Incidence (%)Median Time to First SRE (days)
History of SRE45202
No History of SRE35202

Hypercalcemia of Malignancy

Zoledronic acid is effective in managing hypercalcemia caused by malignancies. A study found that patients treated with zoledronic acid experienced a significant reduction in serum calcium levels within days after administration, highlighting its rapid action .

Adverse Effects and Considerations

While generally well-tolerated, zoledronic acid can cause side effects such as flu-like symptoms, osteonecrosis of the jaw (ONJ), and rare severe inflammatory reactions. A notable case involved an elderly patient who developed severe immune-mediated reactions post-infusion, underscoring the need for careful patient monitoring .

Mechanism of Action

Zoledronic acid exerts its effects by inhibiting bone resorption. It binds to hydroxyapatite in bone, where it is taken up by osteoclasts during bone resorption. Inside osteoclasts, zoledronic acid inhibits farnesyl diphosphate synthase, an enzyme in the mevalonate pathway. This inhibition prevents the prenylation of small GTP-binding proteins, leading to osteoclast apoptosis and reduced bone resorption .

Comparison with Similar Compounds

Research Highlights and Controversies

  • Anti-Tumor Effects : Preclinical studies suggest zoledronic acid induces apoptosis in breast cancer cells and synergizes with paclitaxel .
  • Cost-Effectiveness: Sequential teriparatide/zoledronic acid therapy was cost-effective compared to zoledronic acid monotherapy in osteoporosis management (ICER: $48,000/QALY) .
  • Controversies : While zoledronic acid shows superior efficacy in reducing SREs, its impact on overall survival in early-stage cancers remains debated .

Q & A

Basic Research Questions

Q. What are the critical physical and chemical properties of zoledronic acid disodium tetrahydrate relevant to its stability in experimental settings?

  • Answer: The compound is a white crystalline powder with a melting point of 193–204°C, a boiling point of 764°C, and a flashpoint of 415.8°C . Stability is influenced by moisture and temperature; storage at –20°C in airtight containers is recommended to prevent degradation . Solubility in aqueous solutions varies with pH, requiring buffered systems (e.g., sodium phosphate dibasic dodecahydrate) for consistent dissolution in in vitro studies .

Q. What analytical methods are recommended for quantifying purity in synthesized batches?

  • Answer: High-performance liquid chromatography (HPLC) with UV detection at 220 nm is commonly used, validated against USP standards for bisphosphonates . Reagent-grade sodium phosphate dibasic (≥99.5% purity) should be employed for calibration to minimize interference . Impurity profiling should include checks for intermediates like ethyl chloroacetate (CAS 105-39-5) and residual solvents .

Q. How should researchers mitigate hazards during handling and storage?

  • Answer: Use ventilated fume hoods, non-sparking tools, and static-safe containers to prevent combustion (flashpoint: 415.8°C) . Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory due to potential skin/eye irritation . Waste disposal must follow protocols for controlled incineration to avoid environmental contamination .

Advanced Research Questions

Q. How can discrepancies in bone resorption inhibition data between batches be systematically addressed?

  • Answer:

Batch Analysis: Verify synthesis intermediates (e.g., imidazole derivatives) for consistency using mass spectrometry .

Biological Replicates: Use primary osteoclast cultures from ≥3 donor sources to account for biological variability .

Dose-Response Validation: Compare IC₅₀ values across batches with reference standards (e.g., USP risedronate-related compounds) .
Contradictions may arise from residual solvents like tri-n-butyl peroxide (CAS 865-47-4), which alter drug-receptor binding kinetics .

Q. What experimental design considerations are critical for comparative efficacy studies with other bisphosphonates?

  • Answer:

  • Control Groups: Include both placebo and active controls (e.g., ibandronate sodium monohydrate, CAS 138926-19-9) .
  • Endpoint Selection: Use dual-energy X-ray absorptiometry (DXA) for bone mineral density and TRAP5b assays for osteoclast activity .
  • Statistical Power: Ensure sample sizes ≥30 per group to detect a 15% difference in resorption inhibition (α=0.05, β=0.2) .
  • Blinding: Radiological assessments should be performed by independent reviewers to reduce bias .

Q. What mechanisms underlie zoledronic acid’s dual role in autophagy induction and apoptosis in cancer cells?

  • Answer: The drug inhibits farnesyl diphosphate synthase (FDPS), disrupting prenylation of GTPases like Ras, which modulates mTOR and AMPK pathways . In vitro studies show dose-dependent effects:

  • Low doses (1–10 µM): Activate autophagy via Beclin-1 upregulation .
  • High doses (>50 µM): Trigger caspase-3-mediated apoptosis .
    Researchers should use PKC activity assays and Western blotting for pathway validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.